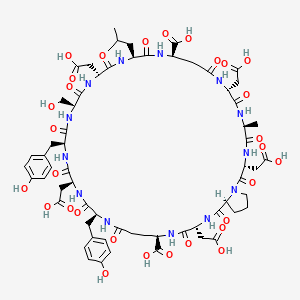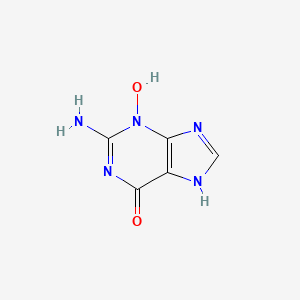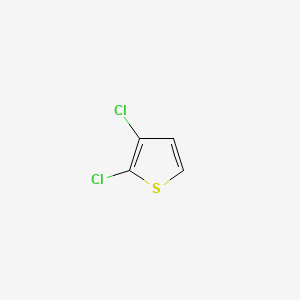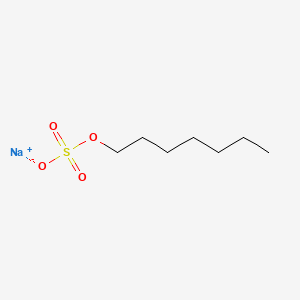
pentalithium triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalithium triphosphate, with the chemical formula Li5O10P3, is a compound that belongs to the family of triphosphates. It is composed of five lithium ions and a triphosphate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentalithium triphosphate can be synthesized through the reaction of lithium chloride with a triphosphate solution. The process involves dissolving sodium triphosphate hexahydrate in water to create a saturated solution, followed by the addition of lithium chloride to precipitate this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves heating a mixture of sodium dihydrogen orthophosphate and disodium hydrogen orthophosphate at high temperatures (around 500°C) to form sodium triphosphate. This is then dissolved in water, and lithium chloride is added to precipitate this compound .
Chemical Reactions Analysis
Types of Reactions: Pentalithium triphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it either gains or loses electrons.
Substitution Reactions: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include lithium chloride, sodium chloride, and various solvents like acetone. The reactions typically occur under controlled temperatures and concentrations to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include ortho- and diphosphates, which can further polymerize to form longer-chain phosphates .
Scientific Research Applications
Pentalithium triphosphate has a wide range of applications in scientific research:
Chemistry: It is used in the study of thermal stability and reorganization of phosphates.
Biology: It is investigated for its potential role in biochemical processes involving phosphates.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of detergents, food additives, and other commercial products
Mechanism of Action
The mechanism of action of pentalithium triphosphate involves its interaction with various molecular targets and pathways. It can bind to specific sites on enzymes or other proteins, altering their activity. This interaction can lead to changes in biochemical pathways, influencing processes such as energy production, signal transduction, and cellular metabolism .
Comparison with Similar Compounds
Sodium Triphosphate: Similar in structure but contains sodium ions instead of lithium.
Lithium Triphosphate Pentahydrate: A hydrated form of lithium triphosphate with different thermal properties.
Uniqueness: Pentalithium triphosphate is unique due to its specific lithium content and the resulting properties. Its thermal stability and reorganization behavior distinguish it from other triphosphates, making it valuable for specific industrial and research applications .
Properties
CAS No. |
15804-33-8 |
|---|---|
Molecular Formula |
LiO10P3-4 |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
lithium;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/Li.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+1;/p-5 |
InChI Key |
RXPLHYCWJNJZOE-UHFFFAOYSA-I |
Canonical SMILES |
[Li+].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


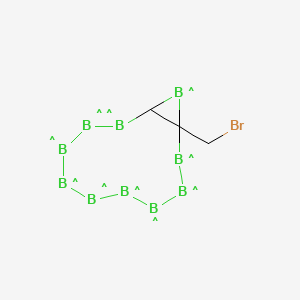
![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)
